molecular formula C42H45N11O6 B1193814 ZNL-02-096

ZNL-02-096

Katalognummer: B1193814
Molekulargewicht: 799.893
InChI-Schlüssel: LZUDSNUROXNVPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZNL-02-096 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Developed by conjugating the clinical-stage Wee1 inhibitor AZD1775 (adavosertib) to the cereblon (CRBN)-binding ligand pomalidomide, this compound leverages the ubiquitin-proteasome system to induce Wee1 degradation in a CRBN-dependent manner . This approach addresses key limitations of AZD1775, such as off-target inhibition of polo-like kinase 1 (PLK1) and dose-limiting toxicities .

Key attributes of this compound include:

  • Sub-micromolar degradation potency: Achieves Wee1 degradation at doses 10-fold lower than AZD1775’s inhibitory concentrations .
  • Selectivity: Retains AZD1775’s biochemical selectivity but avoids PLK1 degradation, mitigating hematologic side effects .
  • Synergy with PARP inhibitors: Demonstrates enhanced efficacy in ovarian cancer models when combined with Olaparib, a PARP inhibitor, by exacerbating DNA damage and G2/M checkpoint disruption .

Eigenschaften

Molekularformel

C42H45N11O6

Molekulargewicht

799.893

IUPAC-Name

4-((3-(4-(4-((2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)phenyl)piperazin-1-yl)propyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

InChI

InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55)

InChI-Schlüssel

LZUDSNUROXNVPH-UHFFFAOYSA-N

SMILES

O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCCN4CCN(C5=CC=C(NC6=NC=C7C(N(C8=NC(C(C)(O)C)=CC=C8)N(CC=C)C7=O)=N6)C=C5)CC4)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ZNL-02-096

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

AZD1775 (Adavosertib)

Parameter AZD1775 ZNL-02-096
Mechanism ATP-competitive Wee1 inhibitor PROTAC-mediated Wee1 degradation
Selectivity Inhibits Wee1 and PLK1 Degrades Wee1; spares PLK1
Potency IC₅₀ ~100 nM (Wee1) DC₅₀ ~10 nM (Wee1 degradation)
Clinical Limitations Dose-limiting toxicities (e.g., myelosuppression) Reduced off-target effects due to PLK1 sparing
Combination Potential Synergizes with PARP inhibitors but requires sequential dosing to minimize toxicity Maintains synergy with Olaparib at lower doses

Key Distinction : this compound’s PROTAC mechanism enables catalytic, substoichiometric degradation of Wee1, achieving sustained target suppression without prolonged drug exposure .

ZN-c3

ZN-c3 is an oral, ATP-competitive Wee1 inhibitor currently in Phase I/II trials for solid tumors.

  • Safety Profile : Predominantly mild-to-moderate adverse effects (nausea, diarrhea) vs. AZD1775’s hematologic toxicities .
  • Clinical Activity : Partial responses observed in platinum-resistant ovarian cancer .

CRBN-Dependent Molecular Glue Degraders (Compounds 1 and 10)

Recent studies identified CRBN-dependent molecular glue degraders (e.g., Compounds 1 and 10) with cytotoxic effects comparable to this compound . These compounds exploit a distinct mechanism by inducing proximity between Wee1 and CRBN without requiring a covalent linker. Key differences include:

  • Drug-Likeness : Molecular glues may exhibit superior pharmacokinetic properties due to smaller molecular weights .
  • Cytotoxicity : Compounds 1 and 10 show variable cell death induction despite similar Wee1 degradation, suggesting context-dependent efficacy .

Other PROTACs (VHL-Based Wee1 Degraders)

Marine C. Aublette et al. developed PROTACs using von Hippel-Lindau (VHL) E3 ligase ligands instead of CRBN . While these degraders also spare PLK1, their reliance on VHL may alter tissue specificity or degradation kinetics compared to this compound .

Research Findings and Clinical Implications

  • Toxicity Mitigation : By avoiding PLK1 inhibition, this compound reduces hematologic side effects, a critical advantage over AZD1775 .
  • Emerging Competitors : Molecular glues and VHL-based PROTACs represent alternative strategies, but this compound remains the most extensively validated Wee1 degrader in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZNL-02-096
Reactant of Route 2
Reactant of Route 2
ZNL-02-096

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.